

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of HYDAMTIQ

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Compound of Interest		
Compound Name:	HYDAMTIQ	
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Introduction

HYDAMTIQ, chemically known as 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, is a potent dual inhibitor of Poly(ADP-ribose) polymerase-1 and -2 (PARP-1/2).[1][2] PARP enzymes are critical to cellular processes, including DNA repair and genomic stability, making them a key target in therapeutic areas such as oncology and inflammatory diseases.[3][4] HYDAMTIQ has emerged from dedicated research efforts to develop novel PARP-1 inhibitors, showing promise in preclinical models of brain ischemia, asthma, cancer, and lung fibrosis.[1][3] This document provides a comprehensive technical overview of its discovery, synthesis, mechanism of action, and key experimental data.

Discovery and Selectivity

HYDAMTIQ was developed as a progression from earlier thieno[2,3-c]isoquinolin-5(4H)-one derivatives.[3] Its design and synthesis were part of a program to identify novel, potent PARP-1 inhibitors with neuroprotective properties.[3] The compound demonstrates high selectivity for PARP-1 and PARP-2, a crucial feature for minimizing off-target effects.[2] A screening against a panel of 62 other receptors and enzymes at a 10 μ M concentration confirmed its excellent selectivity profile.[2][5]



Quantitative Data Summary

The biological activity and preclinical efficacy of **HYDAMTIQ** have been quantified across various studies. The data below summarizes its inhibitory potency and the effective doses used in a key animal model for idiopathic pulmonary fibrosis (IPF).

Table 1: In Vitro Inhibitory Potency

Target	IC50	Description
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| PARP-1/2 | 2-20 nM | Potent dual inhibition of PARP-1 and PARP-2 enzymes.[2] |

Table 2: Preclinical Efficacy in Bleomycin-Induced Lung Fibrosis Model (Mice)

Treatment Group	Dosage (mg/kg)	Key Outcomes
HYDAMTIQ	1	Attenuation of physiological, biochemical, and histopathological markers of fibrosis.[2][5]
HYDAMTIQ	3	Dose-dependent reduction in markers of fibrosis.[2][5]

| **HYDAMTIQ** | 10 | Significant reduction in TGF- β levels and phosphorylated SMAD3 expression.[2][5][6] |

Synthesis of HYDAMTIQ

The synthesis of **HYDAMTIQ** has evolved from an initial batch process to a more efficient continuous flow method, designed to enable multigram scale-up for further clinical appraisal.[1]

Initial Batch Synthesis Strategy

The original batch synthesis route involved three key transformations but was hampered by moderate overall yields (23%), scalability issues, and the use of hazardous chemicals.[1] The



core steps included:

- Suzuki-Miyaura Reaction: A cross-coupling reaction to form a key carbon-carbon bond.
- Thermal Cyclization: Formation of the core isoquinolinone ring system.
- Mannich-type Reaction: Introduction of the (dimethylamino)methyl group.[1]

Optimized Continuous Flow Synthesis

To overcome the limitations of the batch process, a robust, four-step telescoped flow synthesis was developed. This method provides a more scalable and safer route to **HYDAMTIQ**.[1]

Experimental Protocol: Flow Synthesis of the HYDAMTIQ Core

This protocol describes a key demethylation step in the continuous flow synthesis of the 9-Hydroxythieno[2,3-c]isoquinolin-5(4H)-one intermediate (9).[1]

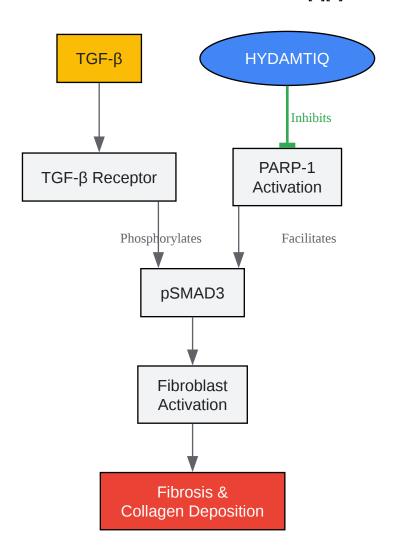
- Preparation of Stock Solution: A solution of the precursor 9-methoxy[2,3-c]isoquinolin-5(4H)-one (7) (162 mg, 0.7 mmol, 1 equiv, 0.09 M) and dodecanethiol (DodSH) (840 μL, 3.5 mmol, 5 equiv, 0.5 M) is prepared in 1,2-dichlorobenzene.[1]
- Reactor Setup: A tubular reactor (Omnifit column, 6.6 mm ID × 150 mm L) is filled with Aluminum chloride (AlCl₃) (3 equiv) and Sodium Iodide (NaI) (3 equiv) and heated to 70 °C.
 [1]
- Pumping and Reaction: The stock solution is pumped through the heated reactor at a flow rate of 0.4 mL/min. The residence time (τ) in the reactor is approximately 38 minutes.[1]
- Workup and Isolation:
 - The collected crude mixture is diluted with a 2 N aqueous solution of NaOH (15 mL).
 - The mixture is washed with petroleum ether $(3 \times 10 \text{ mL})$.
 - The aqueous phase is acidified to pH 3 with 3 N HCl.



The product is extracted with Ethyl Acetate (EtOAc) (3 × 15 mL) to yield the 9-hydroxy intermediate.[1]

Mechanism of Action: Dampening the TGF-β/SMAD Pathway

In the context of idiopathic pulmonary fibrosis, a key mechanism of **HYDAMTIQ** is its ability to modulate the pro-fibrotic Transforming Growth Factor- β (TGF- β) signaling pathway.[2][7] PARP-1 activation is understood to facilitate the TGF- β /SMAD3 transduction pathway, which promotes fibroblast activation, collagen accumulation, and ultimately, fibrosis.[2] By inhibiting PARP-1, **HYDAMTIQ** effectively dampens this signaling cascade, reducing the expression of TGF- β and the phosphorylation of SMAD3, a critical downstream mediator.[2][6]



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HYDAMTIQ inhibits PARP-1, dampening TGF-β/SMAD signaling.

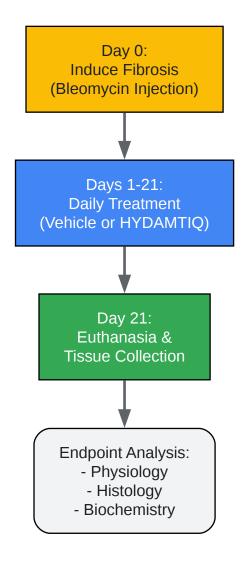
Preclinical Evaluation in an Animal Model of Lung Fibrosis

HYDAMTIQ's anti-fibrotic potential was evaluated in a well-established murine model of bleomycin-induced lung fibrosis. This model mimics key aspects of the human disease.[2][5]

Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice

- Animal Model: Male C57BL/6 mice (2 months old, 25-30g) are used for the experiments.[2]
- Induction of Fibrosis: A single intratracheal injection of bleomycin (0.05 IU in 50 μL of saline)
 is administered to induce lung injury and subsequent fibrosis.[2][5]
- Treatment: Following bleomycin administration, mice are treated with either vehicle (1x PBS with 10% DMSO and 5% ethanol) or HYDAMTIQ (as hydrochloride salt) at doses of 1, 3, or 10 mg/kg for 21 consecutive days.[2][5]
- Endpoint Analysis: On day 21, animals are euthanized, and lungs are collected for analysis. [5][8]
- Assessments:
 - Physiological: Measurement of airway resistance and lung compliance to assess lung stiffness.[5][7]
 - Histological: Lung tissue sections are stained (e.g., Haematoxylin and Eosin, modified
 Azan method) to evaluate collagen deposition and airway remodeling.[2]
 - \circ Biochemical: Lung homogenates are analyzed for PARP activity, TGF- β levels, and pSMAD3 expression via Western blot.[2][5] Inflammatory markers like TNF- α and IL-1 β are also quantified.[7]





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Workflow for the in vivo evaluation of **HYDAMTIQ**.

Conclusion

HYDAMTIQ is a potent and selective PARP-1/2 inhibitor with a well-defined synthesis route and a clear mechanism of action in the context of fibrosis. Preclinical data strongly support its therapeutic potential for treating diseases driven by PARP activation, such as idiopathic pulmonary fibrosis. The successful development of a scalable flow synthesis process paves the way for further investigation and clinical development of **HYDAMTIQ** as a novel therapeutic agent.[1]



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